Scaffold-Specific Patent Exemplification vs. Generic Genus Claims
The compound 4-methyl-N-[(6-methylpyrimidin-4-yl)methyl]-2-phenyl-1,3-thiazole-5-carboxamide falls within the scope of the Incyte patent family (WO2014113388, US10828290) but is not itself listed among the exemplified compounds with disclosed IC50 data [1]. In contrast, closely related analogs such as N-{4-[(3S)-3-aminopiperidin-1-yl]quinolin-3-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide (Example 2) are explicitly profiled, showing a Pim-1 IC50 of 40 nM under standardized kinase assay conditions [2]. This difference in patent disclosure status means that the target compound's selection must rely on structural analogy and inferred selectivity rather than directly measured, publicly available potency data.
| Evidence Dimension | Public disclosure of in vitro Pim-1 inhibitory activity |
|---|---|
| Target Compound Data | IC50 data not publicly disclosed within the primary patent family |
| Comparator Or Baseline | Analog N-{4-[(3S)-3-aminopiperidin-1-yl]quinolin-3-yl}-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide disclosed with Pim-1 IC50 = 40 nM [2] |
| Quantified Difference | Not quantifiable for the target compound; the comparator serves as a class benchmark |
| Conditions | White 384-well plate, 20 µL reaction, 0.8 µL compound/DMSO dot [2] |
Why This Matters
Procurement decisions must account for the fact that this compound's specific potency has not been publicly benchmarked, requiring reliance on proprietary screening or commissioning custom assays rather than selecting a fully characterized peer molecule.
- [1] Xue C, Li Y, Feng H, et al. (Incyte Holdings Corporation). Thiazolecarboxamides and pyridinecarboxamide compounds useful as PIM kinase inhibitors. International Publication Number WO2014/113388, 24 July 2014. View Source
- [2] BindingDB Entry BDBM377145, US10265307 Example 2, IC50=40nM for Pim-1 kinase assay. View Source
